molecular formula C10H14N2O2S B1341297 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid CAS No. 927803-57-4

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1341297
CAS No.: 927803-57-4
M. Wt: 226.3 g/mol
InChI Key: PPQOXDSSWJFEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused with a piperidine ring.

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are essential for its interaction with biomolecules . The compound’s interactions with enzymes such as topoisomerase II can lead to significant biochemical effects, including DNA double-strand breaks and cell cycle arrest .

Cellular Effects

This compound has been shown to affect various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with topoisomerase II can result in DNA damage, leading to cell cycle arrest and apoptosis . Additionally, the compound’s potential anti-inflammatory and antimicrobial properties can impact cellular responses to inflammation and infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various enzymes and proteins . For instance, its interaction with topoisomerase II leads to the formation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis . The compound may also inhibit or activate other enzymes, influencing biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained effects on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including DNA damage and cell death . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, its interaction with metabolic enzymes can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects . Understanding the compound’s transport and distribution mechanisms is essential for optimizing its use in biomedical applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its interaction with DNA and nuclear proteins, influencing gene expression and cell cycle regulation . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the thiazole or piperidine rings.

    Reduction: This process can be used to reduce specific functional groups, altering the compound’s reactivity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

  • 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
  • 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-2-carboxylic acid

Comparison: Compared to its analogs, 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid exhibits unique reactivity and biological activity due to the specific positioning of the carboxylic acid group. This positioning influences its interaction with molecular targets and its overall stability .

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in research and industrial applications.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-3-8(5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQOXDSSWJFEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.